molecular formula C11H14O4 B3183790 Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate CAS No. 103258-64-6

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate

Cat. No.: B3183790
CAS No.: 103258-64-6
M. Wt: 210.23 g/mol
InChI Key: LKOAIGPTJQFKBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate is an organic compound with the molecular formula C11H14O4 It is a derivative of phenoxyacetic acid and is characterized by the presence of an ethyl ester group and a hydroxymethyl group attached to the phenoxy ring

Properties

CAS No.

103258-64-6

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

ethyl 2-[4-(hydroxymethyl)phenoxy]acetate

InChI

InChI=1S/C11H14O4/c1-2-14-11(13)8-15-10-5-3-9(7-12)4-6-10/h3-6,12H,2,7-8H2,1H3

InChI Key

LKOAIGPTJQFKBQ-UHFFFAOYSA-N

SMILES

CCOC(=O)COC1=CC=C(C=C1)CO

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be synthesized through several methods. One common synthetic route involves the reaction of 4-(hydroxymethyl)phenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the production process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-[4-(hydroxymethyl)phenoxy]acetate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The hydroxymethyl group can participate in hydrogen bonding, enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Ethyl 2-[4-(hydroxymethyl)phenoxy]acetate can be compared with other similar compounds, such as:

    Phenoxyacetic acid: Lacks the ethyl ester and hydroxymethyl groups, making it less versatile in certain applications.

    Ethyl 2-[4-(methoxymethyl)phenoxy]acetate: Contains a methoxymethyl group instead of a hydroxymethyl group, which can alter its reactivity and biological activity.

    Ethyl 2-[4-(chloromethyl)phenoxy]acetate: Contains a chloromethyl group, making it more reactive in substitution reactions.

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